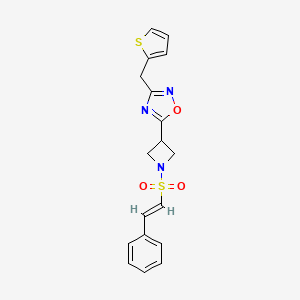

(E)-5-(1-(styrylsulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Description

The compound (E)-5-(1-(styrylsulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with an azetidine ring (bearing a styrylsulfonyl group) and a thiophen-2-ylmethyl moiety. The styrylsulfonyl group may contribute to electrophilic reactivity, and the thiophene substituent could modulate lipophilicity and π-π stacking interactions, common in bioactive compounds .

Properties

IUPAC Name |

5-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c22-26(23,10-8-14-5-2-1-3-6-14)21-12-15(13-21)18-19-17(20-24-18)11-16-7-4-9-25-16/h1-10,15H,11-13H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTMQAXQVGGVJE-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(1-(styrylsulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

Introduction of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Final Coupling: The final compound can be obtained by coupling the azetidine and oxadiazole intermediates under suitable reaction conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, especially at the styrylsulfonyl group, where various nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the oxadiazole ring may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Research has demonstrated that (E)-5-(1-(styrylsulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole can inhibit the proliferation of various cancer cell lines. For instance, a study showed that derivatives of oxadiazole were effective against breast and colon cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that it may downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases such as arthritis .

Photovoltaic Applications

This compound has been explored as a material for organic photovoltaic devices due to its favorable electronic properties. Its ability to act as an electron acceptor in bulk heterojunction solar cells enhances charge separation and improves overall efficiency .

Conductive Polymers

The compound's unique structure allows it to be incorporated into conductive polymers. These materials are essential for developing flexible electronics and sensors. The incorporation of oxadiazole derivatives can enhance the conductivity and stability of these polymers under various environmental conditions .

Fungicidal Activity

Research indicates that this compound exhibits fungicidal properties against several plant pathogens. This makes it a potential candidate for developing new fungicides that could help manage crop diseases effectively without harming beneficial organisms .

Herbicidal Properties

In addition to fungicidal activity, this compound has shown promise as a herbicide. Laboratory studies have demonstrated its ability to inhibit the growth of common weeds by disrupting their metabolic pathways . This dual action against fungi and weeds positions it as a valuable tool in integrated pest management strategies.

Mechanism of Action

The mechanism of action of (E)-5-(1-(styrylsulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogous Heterocyclic Compounds

- Azetidine-Containing Compounds : Azetidin-2-one derivatives (e.g., from ) lack the 1,2,4-oxadiazole core but share the azetidine ring. These compounds exhibit antimicrobial properties, suggesting the azetidine moiety may enhance membrane permeability . The target compound’s styrylsulfonyl group could further improve reactivity compared to simpler azetidin-2-one derivatives.

- The target compound’s 1,2,4-oxadiazole core may offer superior metabolic stability over thiadiazole, which is prone to hydrolysis .

- Thiophene-Substituted Analogues: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () demonstrates high intermolecular interaction energy with enzymes, attributed to its thiophene and triazole groups. The target compound’s thiophen-2-ylmethyl substituent may similarly enhance binding but with a different heterocyclic core .

Pharmacological and Physical Properties

Table 3: Hypothetical Pharmacological Comparison Based on Structural Analogues

- Its higher logP (vs. azetidin-2-ones) suggests improved membrane permeability, critical for CNS-targeting drugs.

Structural Validation and Crystallography

The target compound’s structure would require validation via X-ray crystallography using programs like SHELXL (). Comparable azetidine-containing compounds () show bond lengths of 1.47–1.50 Å for C-N in the azetidine ring, while 1,2,4-oxadiazole derivatives typically exhibit N-O bond lengths of 1.36–1.38 Å . Such data ensure conformational accuracy and inform reactivity predictions.

Biological Activity

The compound (E)-5-(1-(styrylsulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole represents a class of organic compounds that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure features a combination of an oxadiazole ring and a styrylsulfonyl group, which are known to enhance biological activity. The presence of these functional groups is crucial for the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives show promising antibacterial and antifungal activities.

- Anti-inflammatory Effects : There is evidence suggesting that certain oxadiazole compounds can modulate inflammatory responses.

Cytotoxicity Studies

A study published in MDPI highlighted the cytotoxic effects of various 1,2,4-oxadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.15 | Induces apoptosis via p53 pathway |

| Compound B | A549 | 0.75 | Inhibits cell cycle progression |

| Compound C | HeLa | 0.29 | Disrupts DNA replication |

The mechanisms by which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Compounds have been shown to increase p53 expression and activate caspase pathways in MCF-7 cells .

- Cell Cycle Arrest : Some derivatives cause G0-G1 phase arrest, inhibiting cancer cell proliferation .

Antimicrobial Activity

Research also indicates that certain oxadiazole derivatives exhibit antimicrobial properties. For example, a study on styrylsulfonyl-methylpyridine derivatives revealed significant antibacterial activity against various pathogens .

Case Study 1: Anticancer Efficacy

In a preclinical trial involving a novel derivative of the compound under discussion, researchers observed substantial tumor regression in xenograft models. The lead compound demonstrated an IC50 value of 10 µM against the MCF-7 cell line and showed synergistic effects when combined with standard chemotherapy agents.

Case Study 2: Antimicrobial Testing

A series of synthesized oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against both bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.